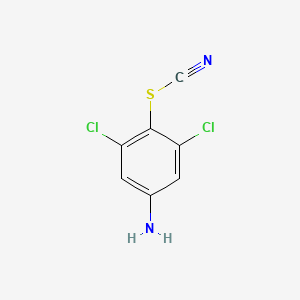

3,5-Dichloro-4-thiocyanatoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,6-dichlorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQLKWHRBNNOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)SC#N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675034 | |

| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-00-0 | |

| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloroaniline: Properties, Synthesis, and Applications in Scientific Research

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 3,5-dichloroaniline, a key chemical intermediate. While the initial query sought information on 3,5-dichloro-4-thiocyanatoaniline, a derivative, the available scientific literature predominantly focuses on the parent compound, 3,5-dichloroaniline. Understanding the characteristics of this foundational molecule is crucial for any research involving its derivatives. This document will delve into the physicochemical properties, synthesis methodologies, and diverse applications of 3,5-dichloroaniline, offering valuable insights for its use in experimental and developmental contexts.

Core Compound Identification

Chemical Name: 3,5-Dichloroaniline

Molecular Formula: C₆H₅Cl₂N[1][2]

Synonyms: 1-Amino-3,5-dichlorobenzene, 3,5-Dichlorobenzenamine[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 3,5-dichloroaniline is fundamental for its appropriate handling, storage, and application in research.

| Property | Value | Source |

| Molecular Weight | 162.01 g/mol | [1][2] |

| Appearance | Colorless to white or brown crystalline solid/needles. | [1][2][3] |

| Melting Point | 51-53 °C | [1][2] |

| Boiling Point | 260 °C at 741 mmHg | [1][2] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, hot petroleum ether, benzene, chloroform, and diethyl carbonate. | [1][3] |

| Density | 1.58 g/cm³ | [1][2] |

| Vapor Pressure | 0.02 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.90 | [1] |

Spectroscopic Data: Comprehensive spectral information, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is available for 3,5-dichloroaniline and serves as a critical tool for its identification and quality control.[1]

Synthesis and Manufacturing

Several synthetic routes for the preparation of 3,5-dichloroaniline have been documented, each with its own advantages and considerations regarding starting materials, reaction conditions, and yield.

One common method involves the hydrogenation of 3,5-dichloronitrobenzene.[2] Other patented processes include:

-

From 2,6-dichloro-para-nitroaniline: This method involves diazotization followed by reduction.[4]

-

From dichlorobenzene: This process includes bromination to form dichlorobromobenzene, followed by isomerization and subsequent ammonolysis.[4]

-

From 4-chloro-2-nitrotoluene: A multi-step synthesis involving chlorination, oxidation, hydrogenation reduction, and finally decarboxylation.[5]

-

From 2,4-dichloroaniline: This route proceeds through bromination, diazotization, and reduction, followed by ammonolysis.[6]

The choice of a particular synthetic pathway often depends on the desired scale of production, cost-effectiveness, and environmental considerations.

Applications in Research and Development

3,5-Dichloroaniline serves as a versatile building block in the synthesis of a wide array of more complex molecules with diverse applications.

Agrochemicals

It is a known precursor in the manufacturing of fungicides, such as vinclozolin.[2] Furthermore, 3,5-dichloroaniline itself is a metabolite of the fungicide iprodione.[1]

Dyes and Pigments

The aromatic amine functionality of 3,5-dichloroaniline makes it a suitable intermediate for the synthesis of azo dyes and pigments.[4]

Materials Science

3,5-Dichloroaniline is utilized as a monomer in the synthesis of electrically conductive copolymers with aniline. The incorporation of the dichloro-substituted monomer allows for the tuning of the polymer's electrical properties by controlling the conjugation length.[3]

Pharmaceuticals

As an intermediate, 3,5-dichloroaniline is employed in the synthesis of various pharmaceutical compounds.[4][6]

Experimental Protocol: Synthesis of Poly(3,5-dichloroaniline-co-aniline)

This protocol outlines the chemical oxidative polymerization method for synthesizing a copolymer of 3,5-dichloroaniline and aniline, which can exhibit tunable electrical conductivity.[3]

Materials:

-

3,5-Dichloroaniline (3,5-DCA)

-

Aniline

-

1 M Hydrochloric acid (HCl)

-

Potassium dichromate (K₂Cr₂O₇)

-

Distilled water

-

Methanol

Procedure:

-

Monomer Solution Preparation: Prepare a solution with the desired molar ratio of 3,5-dichloroaniline and aniline in 1 M hydrochloric acid.[3]

-

Oxidant Solution Preparation: Prepare a solution of potassium dichromate in 1 M hydrochloric acid. The molar ratio of the oxidant to the total monomers should be optimized based on the desired polymer characteristics.[3]

-

Polymerization:

-

Reaction: Continue to stir the reaction mixture at 0-5 °C for several hours. The formation of a dark precipitate will indicate that polymerization is occurring.[3]

-

Isolation:

-

Filter the polymer precipitate.

-

Wash the precipitate thoroughly with 1 M hydrochloric acid, followed by distilled water, and then methanol. This will remove any unreacted monomers, oxidant, and oligomers.

-

-

Drying: Dry the resulting polymer powder under a vacuum at a controlled temperature.

Caption: Workflow for the synthesis of poly(3,5-dichloroaniline-co-aniline).

Safety and Handling

3,5-Dichloroaniline is a toxic compound and should be handled with appropriate safety precautions.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

May cause damage to organs through prolonged or repeated exposure.[7]

-

Very toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wear protective gloves, clothing, eye, and face protection.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

In case of exposure or if you feel unwell, seek immediate medical attention.[7]

-

Store in a locked, well-ventilated place with the container tightly closed.[7]

-

Dispose of contents and container to an approved waste disposal plant.[7]

Incompatible Materials: Acids, acid anhydrides, and acid chlorides.[7]

Environmental Fate

3,5-Dichloroaniline is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] It is considered to be moderately persistent in the environment.[8] Biodegradation of dichloroanilines typically proceeds via initial ring hydroxylation.[2]

Conclusion

3,5-Dichloroaniline is a chemical intermediate with significant utility in various scientific and industrial domains. Its well-defined physicochemical properties and versatile reactivity make it a valuable precursor for the synthesis of a range of functional materials, from agrochemicals to conductive polymers. A comprehensive understanding of its synthesis, properties, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

Pesticide Properties DataBase. (n.d.). 3,5-dichloroaniline (Ref: RP32596). University of Hertfordshire. Retrieved from [Link]

-

Shah Dipakkumar Bhanuchandra. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. Retrieved from [Link]

- CN1690040A - 3,5-dichloroaniline preparing process. (n.d.). Google Patents.

- CN103102276A - Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.

Sources

- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 5. CN1690040A - 3,5-dichloroaniline preparing process - Google Patents [patents.google.com]

- 6. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-dichloroaniline (Ref: RP32596) [sitem.herts.ac.uk]

Eco-friendly Synthesis of 3,5-Dichloro-4-thiocyanatoaniline: A Technical Guide

Introduction

3,5-Dichloro-4-thiocyanatoaniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic routes often employ hazardous reagents and solvents, leading to significant environmental concerns. This guide provides an in-depth exploration of modern, eco-friendly methodologies for the synthesis of this important compound, emphasizing principles of green chemistry such as the use of safer solvents, recyclable catalysts, and energy-efficient processes. The methodologies detailed herein are designed to be robust, scalable, and environmentally benign, catering to the needs of researchers and professionals in drug development and chemical manufacturing.

Core Principles of Green Synthesis

The synthesis of aryl thiocyanates, including 3,5-Dichloro-4-thiocyanatoaniline, has traditionally relied on methods that are effective but environmentally taxing.[1][2] The development of greener alternatives is driven by the need to minimize waste, reduce energy consumption, and avoid the use of toxic substances. Key strategies in the eco-friendly synthesis of the target molecule include:

-

Benign Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol or even water.[3][4]

-

Catalytic Processes: Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes photoredox catalysts and metal-containing catalysts that can often be recycled.[1]

-

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

-

Energy Efficiency: Employing methods that proceed under mild conditions, such as room temperature, or utilizing energy sources like visible light or mechanochemistry to drive reactions.[1][5][6]

Recommended Eco-Friendly Synthetic Routes

Several innovative and environmentally conscious methods have been developed for the thiocyanation of anilines. Below are detailed protocols for some of the most promising approaches for synthesizing 3,5-Dichloro-4-thiocyanatoaniline.

Electrophilic Thiocyanation using N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN) in Ethanol

This method stands out for its use of a green solvent, ethanol, and its high efficiency at room temperature.[3][7] The reaction proceeds via the in situ generation of an electrophilic thiocyanating agent.

Reaction Mechanism

The reaction is initiated by the interaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) to form N-thiocyanatosuccinimide (NTS).[3] NTS then acts as an electrophilic source of the thiocyanate group, which attacks the electron-rich aniline ring, preferentially at the position para to the amino group. The presence of two chlorine atoms at the 3 and 5 positions directs the thiocyanation to the 4th position.

Caption: Workflow for NBS/KSCN mediated thiocyanation.

Experimental Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.

-

Addition of Thiocyanate: Add potassium thiocyanate (2.1 mmol) to the solution and stir the mixture at room temperature (27 °C) for 5 minutes.[3]

-

Addition of Substrate: To this stirring solution, add 3,5-dichloroaniline (1.0 mmol).

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 20 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract the product three times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain pure 3,5-Dichloro-4-thiocyanatoaniline.[3]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichloroaniline | N/A |

| Reagents | NBS, KSCN | [3] |

| Solvent | Ethanol | [3] |

| Temperature | Room Temperature (27 °C) | [3] |

| Reaction Time | 20 minutes | [3] |

| Yield | 96% | [3] |

Mechanochemical Synthesis

Mechanochemistry, or ball-milling, offers a solvent-free approach to chemical synthesis, significantly reducing waste and energy consumption.[2][5] This method has been successfully applied to the thiocyanation of various aryl compounds.[2][5]

Principles of Mechanochemical Thiocyanation

In this solid-state reaction, mechanical energy from the grinding media (balls) initiates the chemical transformation. The reaction typically uses ammonium persulfate as an oxidant and ammonium thiocyanate as the thiocyanating agent, with silica as a grinding auxiliary.[2][5]

Caption: Mechanochemical synthesis workflow.

Experimental Protocol

-

Charging the Mill: Place 3,5-dichloroaniline, ammonium thiocyanate, ammonium persulfate, and silica (as a grinding auxiliary) into a stainless steel milling jar containing stainless steel balls.

-

Milling: Secure the jar in a planetary ball mill and operate at a specified speed for a designated time. The reaction is typically carried out at room temperature.

-

Isolation: After milling, the solid reaction mixture is directly subjected to purification, often by simple extraction and chromatography, as no bulk solvent is used in the reaction itself.[5]

Electrochemical Synthesis

Electrochemical methods provide a green and efficient way to conduct redox reactions without the need for chemical oxidants.[1] The thiocyanation of anilines can be achieved through the anodic oxidation of the thiocyanate anion.[1]

Electrochemical Reaction Mechanism

In an undivided cell with a platinum anode, the thiocyanate anion (SCN⁻) is oxidized to the thiocyanate radical (•SCN). This radical can then dimerize to form thiocyanogen ((SCN)₂), which acts as the electrophilic thiocyanating agent.[1] Alternatively, the •SCN radical can directly attack the aniline substrate.

Experimental Setup and Protocol

-

Electrolyte Preparation: Prepare a solution of 3,5-dichloroaniline and a thiocyanate salt (e.g., ammonium thiocyanate) in a suitable solvent like acetonitrile.[1]

-

Electrolysis: Place the solution in an undivided electrochemical cell equipped with a platinum anode and a suitable cathode.

-

Reaction Conditions: Apply a constant current or potential at room temperature to initiate the reaction.[1]

-

Work-up and Purification: After the electrolysis is complete, the product can be isolated by standard extraction and purification techniques.

Conclusion

The eco-friendly synthesis of 3,5-Dichloro-4-thiocyanatoaniline is not only feasible but also offers significant advantages in terms of safety, efficiency, and environmental impact. The methods presented in this guide, including the use of green solvents, mechanochemistry, and electrochemistry, provide researchers and industrial chemists with a toolkit of sustainable alternatives to traditional synthetic protocols. Adopting these green chemistry principles will be crucial for the future of pharmaceutical and chemical manufacturing.

References

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

-

Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]

-

Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Publishing. [Link]

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]

-

Synthesis of Thiocyanatoaniline. ResearchGate. [Link]

-

Method for synthetizing 3,5-dichloroaniline. Patsnap. [Link]

-

Organic thiocyanates. Wikipedia. [Link]

-

Aryl Thiocyanates Definition. Fiveable. [Link]

-

Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Organic Chemistry Portal. [Link]

-

Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Thieme. [Link]

-

Synthesis of 3,5-dichloroaniline. PrepChem.com. [Link]

- Method for preparing 3,5-dichloroaniline.

- Method of producing 3,5-dichloraniline.

- A method for preparing 3,5-dichloroaniline.

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. National Center for Biotechnology Information. [Link]

- 3,5-dichloroaniline preparing process.

-

Application of green solvent in synthesis of thiophenytoins using aryl thioureas. ResearchGate. [Link]

-

Electrochemical Synthesis of 2,5-Dichloroaniline. ResearchGate. [Link]

Sources

- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic data of 3,5-Dichloro-4-thiocyanatoaniline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 3,5-Dichloro-4-thiocyanatoaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for 3,5-Dichloro-4-thiocyanatoaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes predictive data based on established spectroscopic principles and data from structurally related compounds to offer a robust analytical framework.

Molecular Structure and Overview

3,5-Dichloro-4-thiocyanatoaniline (C₇H₄Cl₂N₂S) is an aromatic compound characterized by a central aniline ring substituted with two chlorine atoms, an amino group, and a thiocyanate group.[1] The symmetrical substitution pattern significantly influences its spectroscopic signatures. Understanding these signatures is essential for confirming its identity, assessing its purity, and predicting its reactivity.

Caption: Molecular structure of 3,5-Dichloro-4-thiocyanatoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 3,5-Dichloro-4-thiocyanatoaniline, both ¹H and ¹³C NMR are critical for structural elucidation.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry. This symmetry renders the two aromatic protons (H-2 and H-6) chemically equivalent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet | 2H |

| H-2, H-6 | ~6.8 - 7.2 | Singlet | 2H |

Expertise & Experience: The amino protons (-NH₂) are expected to appear as a broad singlet, a characteristic feature resulting from quadrupole broadening by the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration. The aromatic protons (H-2, H-6) are predicted to resonate as a single peak because they are chemically and magnetically equivalent. The electron-donating amino group tends to shield these protons, while the electron-withdrawing chlorine and thiocyanato groups have a deshielding effect. The predicted chemical shift is an estimation based on data from similar structures like 3,5-dichloroaniline.[2][3]

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing only four signals for the six aromatic carbons and one for the thiocyanate carbon.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-4 (C-SCN) | ~110 - 120 |

| SCN | ~110 - 115 |

| C-2, C-6 | ~118 - 125 |

| C-3, C-5 (C-Cl) | ~135 - 140 |

| C-1 (C-NH₂) | ~148 - 152 |

Expertise & Experience: The carbon atom attached to the amino group (C-1) is expected to be the most deshielded among the ring carbons due to the electronegativity of nitrogen. Conversely, the carbons bearing the chlorine atoms (C-3, C-5) will also be significantly deshielded. The thiocyanate group's carbon (SCN) has a characteristic chemical shift in the 110-115 ppm range.[4] The precise chemical shifts are influenced by the cumulative electronic effects of all substituents on the aromatic ring.[5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 10-20 mg of 3,5-Dichloro-4-thiocyanatoaniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to encompass 0-12 ppm.

-

Average a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |

| S-C≡N (Thiocyanate) | C≡N Stretch | 2140 - 2175 | Strong, Sharp |

| C=C (Aromatic Ring) | Stretch | 1550 - 1600 | Medium |

| C-N (Aromatic Amine) | Stretch | 1250 - 1350 | Medium |

| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Strong |

Trustworthiness: The IR spectrum of 3,5-Dichloro-4-thiocyanatoaniline is expected to be dominated by a few highly characteristic peaks. The presence of a primary amine will give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[6] The most definitive peak for this molecule is the strong, sharp absorption band for the thiocyanate (S-C≡N) group, which is typically found in the 2140-2175 cm⁻¹ range. This band is often isolated in the spectrum, making it an excellent diagnostic tool. The presence of strong C-Cl stretching bands and aromatic C=C stretching bands further confirms the overall structure.[2]

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Finely grind a small amount (1-2 mg) of 3,5-Dichloro-4-thiocyanatoaniline with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation | Notes |

| 218 | [M]⁺ (with ³⁵Cl₂) | Molecular Ion |

| 220 | [M+2]⁺ (with one ³⁵Cl, one ³⁷Cl) | Isotopic Peak |

| 222 | [M+4]⁺ (with ³⁷Cl₂) | Isotopic Peak |

| 192 | [M - CN]⁺ | Loss of cyanide radical |

| 161 | [M - SCN]⁺ | Loss of thiocyanate radical |

Authoritative Grounding: The molecular ion peak ([M]⁺) for 3,5-Dichloro-4-thiocyanatoaniline is expected at an m/z of 218 (for the molecule containing two ³⁵Cl isotopes). A key feature for verifying the presence of two chlorine atoms is the characteristic isotopic pattern of the molecular ion cluster.[2][7] Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.[8] Common fragmentation pathways for aromatic thiocyanates may include the loss of the cyanide radical (CN) or the entire thiocyanate radical (SCN).

Experimental Protocol: MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate the mass spectrum.

Workflow Visualization

Caption: A generalized workflow for the complete spectroscopic characterization.

References

-

Royal Society Publishing. Vibrational band intensities in substituted anilines. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

-

ACS Publications. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. Available from: [Link]

-

Canadian Science Publishing. Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. Available from: [Link]

-

Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. Available from: [Link]

-

The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]

-

PubChem. 3,5-Dichloroaniline. Available from: [Link]

-

ACS Publications. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available from: [Link]

- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.

-

ResearchGate. Representative IR Spectrum of complex, {[Zn(An)5][Co(SCN)4]}. Available from: [Link]

-

MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. 3,5-Dichloroaniline(626-43-7) MS spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of 3,5-Dichloro-4-thiocyanatoaniline for Researchers and Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of a Novel Moiety

3,5-Dichloro-4-thiocyanatoaniline is an emerging molecule of interest within the realms of pharmaceutical and agrochemical research. Its unique structural architecture, featuring a dichlorinated aniline core functionalized with a thiocyanate group, presents a distinct physicochemical profile that warrants a thorough investigation for its successful application. The interplay between the electron-withdrawing chloro-substituents and the versatile thiocyanato group dictates its reactivity, solubility, and stability – critical parameters that govern its behavior in biological and chemical systems.

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. In the absence of extensive published data on this specific molecule, this document synthesizes information from structurally related compounds, namely 3,5-dichloroaniline and various aryl thiocyanates, with established scientific principles to provide a predictive overview and robust experimental frameworks for determining its solubility and stability. Understanding these core properties is paramount for formulation development, chemical synthesis, and predicting the compound's fate in various environments.

Part 1: Unraveling the Solubility Profile of 3,5-Dichloro-4-thiocyanatoaniline

The solubility of an active compound is a critical determinant of its bioavailability and the feasibility of its formulation. The introduction of a thiocyanate group to the 3,5-dichloroaniline scaffold is anticipated to modulate its solubility characteristics significantly. While 3,5-dichloroaniline exhibits solubility in several organic solvents, the polar nature of the thiocyanate moiety may alter this profile.[1]

Predicted Solubility in Common Laboratory Solvents

Based on the known solubility of 3,5-dichloroaniline and the general characteristics of aryl thiocyanates, a predicted solubility profile for 3,5-dichloro-4-thiocyanatoaniline is presented in Table 1. It is crucial to recognize that these are estimations, and experimental verification is imperative. The rationale behind these predictions lies in the principle of "like dissolves like." The presence of the polar thiocyanate and amino groups suggests increased solubility in polar aprotic and protic solvents compared to the parent dichloroaniline.

Table 1: Predicted Qualitative Solubility of 3,5-Dichloro-4-thiocyanatoaniline

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale & Causality |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The amino and thiocyanate groups can engage in hydrogen bonding with the solvent's hydroxyl groups, facilitating dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule, enhanced by the thiocyanate group, is likely to limit its solubility in non-polar environments.[1] |

| Aqueous | Water | Insoluble | Despite the presence of polar groups, the hydrophobic dichlorinated benzene ring is expected to dominate, leading to poor aqueous solubility.[1] |

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 3,5-dichloro-4-thiocyanatoaniline in various solvents at different temperatures. This self-validating system ensures accuracy and reproducibility.

Methodology: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-dichloro-4-thiocyanatoaniline to a series of vials, each containing a known volume of a selected solvent.

-

Ensure a solid excess is visible to guarantee saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of 3,5-dichloro-4-thiocyanatoaniline.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Repeat the experiment at different temperatures to construct a solubility-temperature profile.

-

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Part 2: Assessing the Stability of 3,5-Dichloro-4-thiocyanatoaniline

The stability of a compound is a critical quality attribute that influences its shelf-life, safety, and efficacy. The thiocyanate functional group is known to be susceptible to various degradation pathways, including hydrolysis, oxidation, and reduction.[2] Furthermore, the aniline moiety can be prone to oxidation. Therefore, a comprehensive stability assessment of 3,5-dichloro-4-thiocyanatoaniline is essential.

Potential Degradation Pathways

Understanding the potential degradation pathways is the first step in designing a robust stability study. For 3,5-dichloro-4-thiocyanatoaniline, the following pathways should be considered:

-

Hydrolysis: The thiocyanate group can undergo hydrolysis under acidic or basic conditions to yield a thiol or other degradation products.

-

Oxidation: The aniline nitrogen and the sulfur atom of the thiocyanate group are susceptible to oxidation, potentially forming N-oxides, nitroso, or nitro derivatives, and sulfoxides or sulfones, respectively.

-

Reduction: The thiocyanate group can be reduced to a thiol.

-

Photodegradation: Aromatic anilines can be susceptible to degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of stability assessment, as it helps to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]

Methodology: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of 3,5-dichloro-4-thiocyanatoaniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) in the dark.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

-

Peak Purity and Mass Balance:

-

Assess the peak purity of the parent compound and major degradants using a photodiode array (PDA) detector.

-

Calculate the mass balance to ensure that all degradation products are accounted for.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit predictive, framework for understanding and experimentally determining the solubility and stability of 3,5-dichloro-4-thiocyanatoaniline. By leveraging data from analogous structures and adhering to established scientific protocols, researchers can confidently navigate the initial stages of characterization for this novel compound. The detailed methodologies presented herein offer a clear and actionable path for generating the robust data necessary for informed decision-making in drug discovery and development. The successful application of these principles will undoubtedly accelerate the journey of 3,5-dichloro-4-thiocyanatoaniline from a molecule of interest to a well-characterized entity with a defined potential in its intended field.

References

-

PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

da Silva, A. B. F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32559–32569. [Link]

-

Wikipedia. Organic thiocyanates. [Link]

-

Wikipedia. 3,5-Dichloroaniline. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Sorour, M. A., et al. (2016). Thiocyanate Degradation by a Highly Enriched Culture of the Neutrophilic Halophile Thiohalobacter sp. Strain FOKN1 from Activated Sludge and Genomic Insights into Thiocyanate Metabolism. Applied and Environmental Microbiology, 82(12), 3744–3754. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. Origin of Thiocyanate Spectral Shifts in Water and Organic Solvents. [Link]

-

PubChem. 2,3-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

- Google Patents. (2013). Method for preparing 3,5-dichloroaniline.

-

European Medicines Agency. (2023). ICH guideline Q1 on stability testing of drug substances and drug products. [Link]

-

GHS-CHEM. (2015). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Journal of the Serbian Chemical Society, 80(10), 1229-1240. [Link]

Sources

- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

Potential research applications of thiocyanatoaniline derivatives

An In-depth Technical Guide to the Potential Research Applications of Thiocyanatoaniline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Thiocyanatoaniline derivatives represent a versatile class of organosulfur compounds that serve as pivotal building blocks in organic synthesis and are increasingly recognized for their significant potential across diverse scientific disciplines.[1][2] The introduction of the thiocyanate (-SCN) functional group onto an aniline scaffold creates a unique electronic and structural motif, paving the way for a multitude of chemical transformations and biological interactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and burgeoning research applications of these valuable derivatives. We will delve into established and emerging uses in medicinal chemistry, materials science, and analytical chemistry, supported by detailed experimental protocols and mechanistic insights to facilitate their practical implementation in the laboratory.

The Thiocyanatoaniline Core: Synthesis and Reactivity

The strategic introduction of a thiocyanate group onto the aniline ring is a critical first step in harnessing the potential of these derivatives. The choice of synthetic methodology often depends on the desired substitution pattern, substrate tolerance, and scalability requirements. The amino group of aniline typically directs the electrophilic substitution to the para-position, unless it is blocked.[1]

Electrophilic Thiocyanation: An Eco-Friendly Approach

A highly efficient and environmentally conscious method for the thiocyanation of anilines involves the in situ generation of an electrophilic thiocyanating agent.[1] This approach avoids the handling of unstable or highly toxic reagents.

Causality of Experimental Choice: This protocol is favored for its mild reaction conditions (room temperature), use of a green solvent (ethanol), and high yields. The mechanism relies on the reaction between N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) to form N-thiocyanatosuccinimide (NTS). NTS then acts as an electrophilic thiocyanate source, which is readily attacked by the electron-rich aniline ring. The electron-donating nature of the amino group activates the aromatic ring, facilitating the electrophilic substitution.[1]

Experimental Protocol: General Procedure for Electrophilic Thiocyanation of Anilines [1]

-

To a solution of N-bromosuccinimide (NBS) (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (KSCN) (2.1 mmol).

-

Stir the resulting mixture at room temperature (approx. 27 °C) for 5 minutes to allow for the formation of the N-thiocyanatosuccinimide (NTS) intermediate.

-

Add the desired substituted aniline (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and perform an extraction with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product via column chromatography on silica gel to obtain the pure thiocyanatoaniline derivative.

Mechanochemical Synthesis: A Solvent-Free Alternative

Mechanochemistry, specifically ball-milling, offers a sustainable and rapid method for C-H functionalization, eliminating the need for bulk solvents.[3][4]

Causality of Experimental Choice: This method is ideal for green chemistry applications, offering short reaction times and often requiring no complex workup procedures. The high-energy collisions inside the ball mill provide the activation energy for the reaction between the aryl compound, ammonium thiocyanate, and an oxidizing agent like ammonium persulfate. Silica is used as a grinding auxiliary to prevent the reactants from sticking to the jar and ensure efficient energy transfer.[3][4]

Experimental Protocol: Mechanochemical Synthesis of 4-Thiocyanatoaniline [3]

-

Add the aniline (0.2 mmol), silica (SiO₂, 0.15 g), and two stainless-steel ball bearings (7 mm diameter) to a 5.0 mL stainless-steel grinding jar.

-

Mill the mixture at 25 Hz for 2 minutes to ensure homogenization.

-

Add ammonium thiocyanate (0.3 mmol) and ammonium persulfate (0.3 mmol) to the jar.

-

Continue milling at 25 Hz for 1 hour.

-

After milling is complete, transfer the crude mixture directly to a silica gel column for purification.

-

Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate) to isolate the 4-thiocyanatoaniline product.

Diagram 1: Synthesis and Functionalization Pathways

Caption: Synthetic routes to thiocyanatoanilines and their conversion into other valuable sulfur-containing compounds.

Applications in Medicinal Chemistry and Drug Development

The thiocyanatoaniline scaffold is a privileged structure in medicinal chemistry due to its established biological activities and its utility as a precursor for more complex bioactive molecules.[1][2]

Anticancer Agents

Several studies have highlighted the potential of thiocyanatoaniline derivatives as anticancer agents.[5][6] The thiocyanate group can participate in crucial interactions with biological targets. Furthermore, derivatives such as thiosemicarbazides, which can be synthesized from these precursors, are known to act as potent tumor inhibitors, often through the chelation of essential metal ions like iron and copper within cancer cells.[5][7]

For instance, compounds with halogen substitutions on the aniline ring have shown potent, dose-dependent inhibition of cancer cell lines like HeLa.[6] This suggests that the electronic properties conferred by substituents, in combination with the thiocyanate moiety, are critical for cytotoxic activity.

| Compound Class | Cancer Cell Line | Activity Noted | Reference |

| 5-Halo-substituted Indolinones | HeLa, IMR-32, MCF-7 | Potent growth inhibition, IC₅₀ values 10-34 μM | [6] |

| Benzothiazole Aniline Pt(II) Complexes | Liver, Breast, Lung, etc. | Selective inhibitory activity against liver cancer cells | [8] |

| Thiosemicarbazide Analogs | B16F10 Melanoma | Potent anticancer activity, comparable to doxorubicin | [5][7] |

Antimicrobial and Anthelmintic Agents

Thiocyanatoanilines are key intermediates in the synthesis of broad-spectrum therapeutic agents. The most prominent example is the role of 2-nitro-4-thiocyanatoaniline as a critical precursor in the industrial synthesis of Albendazole , a widely used anthelmintic drug for treating parasitic worm infestations.[9] The synthesis involves the transformation of the thiocyanate group and the reduction of the nitro group to form the core benzimidazole ring system.[9]

The inherent presence of nitro and thiocyanate functional groups also suggests potential for direct antimicrobial activity, as nitroaromatic compounds are known to generate cytotoxic reactive nitrogen species within target organisms.[9]

Diagram 2: Role in Albendazole Synthesis

Caption: Simplified synthetic pathway from 2-nitro-4-thiocyanatoaniline to the drug Albendazole.

Applications in Materials Science

The unique electronic and coordinating properties of the thiocyanatoaniline structure suggest potential applications in advanced materials.

Corrosion Inhibitors

Thiocyanate and thiourea compounds, which can be derived from thiocyanatoanilines, are effective corrosion inhibitors for various metals, particularly in acidic environments.[10][11]

Mechanism of Action: These molecules function by adsorbing onto the metal surface. The presence of heteroatoms (N, S) with lone pairs of electrons facilitates coordination with vacant d-orbitals of the metal. This forms a protective film that acts as a barrier, inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[10][12][13] The effectiveness of inhibition increases with the concentration of the inhibitor and is influenced by the molecular structure, which dictates the strength of adsorption.[13]

Potential in Organic Electronics (OLEDs)

While direct applications of thiocyanatoaniline derivatives in OLEDs are still an emerging area, the broader class of aniline and triazine derivatives is heavily researched for this purpose.[2][14] These molecules often serve as host materials or emitters in the emissive layer of an OLED.[15][16]

Rationale for Potential Application: The aniline core provides a robust, electron-donating platform that can be functionalized to tune the HOMO/LUMO energy levels. The introduction of a thiocyanate group could further modify these electronic properties and influence intermolecular packing in the solid state, which is critical for charge transport and device efficiency.[15] This makes thiocyanatoaniline derivatives an intriguing, yet underexplored, class of compounds for screening as new materials for organic light-emitting diodes.[17][18]

Applications in Analytical Chemistry

The ability of the thiocyanate and related functional groups to interact selectively with metal ions makes these derivatives promising candidates for the development of chemosensors.

Sensing Mechanism: The design of a chemosensor often involves linking the thiocyanatoaniline core (the receptor) to a fluorophore or chromophore. Upon binding with a specific analyte (e.g., a metal cation), the electronic properties of the receptor are altered.[19] This change modulates the photophysical properties of the entire molecule through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), leading to a detectable change in color (colorimetric) or fluorescence (fluorometric).[20][21][22] Thiophene-based dicyanovinyl derivatives, for example, are known to act as anion chemosensors, particularly for cyanide, via a nucleophilic addition mechanism that alters the ICT pathway.[22] This principle could be extended to thiocyanatoaniline-based systems for detecting a range of relevant analytes.

Conclusion

Thiocyanatoaniline derivatives are far more than simple synthetic intermediates; they are a class of compounds with demonstrated and significant potential across a spectrum of high-impact research areas. From providing the backbone for life-saving drugs to forming protective anti-corrosion layers and offering possibilities in next-generation organic electronics, their versatility is clear. The straightforward and increasingly green synthetic methods available for their preparation further enhance their appeal. This guide has outlined the foundational knowledge and key applications, providing a solid starting point for researchers looking to innovate with these powerful chemical tools. Future research will undoubtedly uncover even more exciting applications for this adaptable molecular scaffold.

References

-

Gopinath, A., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

-

da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]

-

Patil, C. J., & Patil, M. C. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pilyugin, V. S., et al. (2025). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2025). 4-Amino-3-nitrophenyl thiocyanate. PubChem Compound Database. [Link]

-

Maity, R., et al. (n.d.). Synthesis of Thiocyanatoaniline. ResearchGate. [Link]

-

Al-Hamdani, N. K., et al. (2024). Design a Friendly Nanoscale Chemical Sensor Based on Gold Nanoclusters for Detecting Thiocyanate Ions in Food Industry Applications. MDPI. [Link]

-

Sharma, D., et al. (2024). Optical Chemosensor as a Sensitive and Selective Tool for the Detection of Thiocyanate Ions Via Cu2+ Induced Sensor and Its Practical Application. PubMed. [Link]

-

Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Yildiz, A., et al. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Conference Paper. [Link]

-

Sharma, D., et al. (2025). Optical Chemosensor as a Sensitive and Selective Tool for the Detection of Thiocyanate Ions Via Cu Induced Sensor and Its Practical Application. ResearchGate. [Link]

-

Anjalin, M., et al. (2026). A brief review on aniline and its derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (n.d.). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. MDPI. [Link]

-

Al-Amiery, A. A. (2025). Thiosemicarbazide and its derivatives as promising corrosion inhibitors: A Mini-Review. ResearchGate. [Link]

-

Sridhar, S. K., et al. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

- Kaplan, M. (n.d.). Corrosion inhibitor for high density brines.

-

Raposo, M. M., et al. (2021). A Thiophene-Based Dicyanovinyl as an Anion Chemosensor. MDPI. [Link]

-

Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Wang, Y., et al. (n.d.). Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer. Journal of Materials Chemistry C. [Link]

-

Singh, S., et al. (n.d.). A Comprehensive Review on Thiophene Based Chemosensors. PubMed Central. [Link]

-

Al-Warhi, T., et al. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

-

Hameed, R. S., et al. (n.d.). Thiosemicarbazone derivatives as corrosion inhibitor for C- steel in HCl corrosive medium. TSI Journals. [Link]

-

Císařová, I., et al. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Institutes of Health. [Link]

-

Thejo, K. K. (n.d.). Principles and Applications of Organic Light Emitting Diodes (OLEDs). Elsevier. [Link]

-

Hussin, M. H., et al. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0211065B1 - Corrosion inhibitor for high density brines - Google Patents [patents.google.com]

- 12. tsijournals.com [tsijournals.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. Principles and Applications of Organic Light Emitting Diodes (OLEDs) - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optical Chemosensor as a Sensitive and Selective Tool for the Detection of Thiocyanate Ions Via Cu2+ Induced Sensor and Its Practical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Albendazole Synthesis: Evaluating Established Routes and the Prospective Role of 3,5-Dichloro-4-thiocyanatoaniline

Preamble: Situating the Synthesis of Albendazole

Albendazole, a cornerstone of the benzimidazole class of anthelmintics, is a critical agent in the global fight against parasitic worm infestations.[1] Its broad-spectrum efficacy and importance on the World Health Organization's List of Essential Medicines necessitate robust, efficient, and scalable synthetic routes. The core of Albendazole's structure is the benzimidazole ring system, and its synthesis is a well-optimized process in industrial chemistry.

This guide provides a detailed examination of the principal, commercially viable synthesis of Albendazole. It further addresses the topic of 3,5-dichloro-4-thiocyanatoaniline, not as a standard precursor, but as a subject for a theoretical synthetic exploration. This dual approach provides both a field-proven protocol and a forward-looking analysis of alternative chemical pathways, grounding practical knowledge with investigative chemical logic.

Part 1: The Established Industrial Synthesis of Albendazole

The dominant and most cost-effective pathway to Albendazole begins with 2-nitroaniline.[2][3][4][5] This multi-step process is designed for high-yield conversion through a series of reliable and well-understood chemical transformations. The key stages involve the strategic introduction of the thiocyanate group, S-alkylation to attach the propyl side chain, reduction of the nitro group to form the essential ortho-diamine, and finally, cyclization to build the benzimidazole ring.

Overall Reaction Pathway

The synthesis can be summarized in four primary steps starting from 2-nitroaniline:

-

Thiocyanation: Introduction of a thiocyanate (-SCN) group at the para-position relative to the amino group.

-

S-Propylation: Alkylation of the sulfur atom with a propyl group.

-

Reduction: Conversion of the ortho-nitro group into an amine, creating the required 1,2-diamine intermediate.

-

Cyclization: Reaction with a carbamate precursor to form the final benzimidazole ring system.

The complete workflow is visualized below.

Caption: Established industrial synthesis route for Albendazole.

Detailed Experimental Protocol (Consolidated from Industrial Processes)

The following protocol represents a standard methodology for Albendazole synthesis.

Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline [2][5][6]

-

Rationale: This step utilizes electrophilic aromatic substitution to install the thiocyanate group. The amino group of 2-nitroaniline is a strong ortho-, para-director. Since the ortho position is blocked by the nitro group, the substitution is directed to the para position.

-

Procedure:

-

Charge a suitable reactor with methanol and 2-nitroaniline (1.0 eq).

-

Add ammonium thiocyanate (approx. 1.1 eq) and stir until dissolved at room temperature.

-

Cool the reaction mixture to below 10°C.

-

Slowly purge a halogen, such as chlorine gas (approx. 1.0 eq), through the mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for 1-2 hours.

-

Quench the reaction by adding water. The product will precipitate.

-

Filter the solid, wash thoroughly with water, and dry to yield 2-nitro-4-thiocyanoaniline.

-

Step 2: Synthesis of 4-Propylthio-2-nitroaniline [2][3][7]

-

Rationale: The thiocyanate is converted to a thioether via S-alkylation. A base is used to generate a transient thiolate anion, which acts as a potent nucleophile, attacking the electrophilic carbon of n-propyl bromide.

-

Procedure:

-

Create a suspension of 2-nitro-4-thiocyanoaniline (1.0 eq) in a solvent such as n-propanol.

-

Slowly add an aqueous solution of a strong base, like sodium hydroxide (NaOH), while keeping the temperature below 35°C.

-

Add n-propyl bromide (approx. 1.1 eq) to the mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60°C) and stir for several hours until completion (monitored by TLC or HPLC).

-

Upon completion, cool the mixture and isolate the product. This may involve phase separation or precipitation followed by filtration.

-

Step 3: Synthesis of 4-(Propylthio)benzene-1,2-diamine [2][8]

-

Rationale: The selective reduction of the nitro group is critical to form the ortho-phenylenediamine moiety required for benzimidazole ring formation. Sodium sulfide or sodium hydrosulfide are common reagents for this transformation as they are chemoselective for the nitro group in the presence of other functional groups.

-

Procedure:

-

Dissolve or suspend 4-propylthio-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol or water).

-

Slowly add an aqueous solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) (excess, e.g., 2-3 eq).

-

Heat the mixture to 50-60°C and stir for 3-4 hours.

-

After the reaction is complete, cool the mixture. The product, 4-(propylthio)benzene-1,2-diamine, is typically isolated via extraction into an organic solvent.

-

Step 4: Synthesis of Albendazole [7][8]

-

Rationale: This is the final ring-closing step. The 1,2-diamine intermediate reacts with a cyclizing agent like methyl-N-cyano carbamate. The reaction proceeds via condensation and intramolecular cyclization to form the thermodynamically stable benzimidazole ring.

-

Procedure:

-

Dissolve the 4-(propylthio)benzene-1,2-diamine (1.0 eq) in a suitable solvent like methanol or acetic acid.

-

Add the alkali metal salt of methyl-N-cyano carbamate (approx. 1.1 eq).

-

Add an acid (e.g., formic or acetic acid) to catalyze the reaction.

-

Heat the mixture to reflux and maintain for several hours until cyclization is complete.

-

Cool the reaction mixture. The crude Albendazole product often precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent to yield high-purity Albendazole.

-

Part 2: A Hypothetical Pathway from 3,5-Dichloro-4-thiocyanatoaniline

While 3,5-dichloro-4-thiocyanatoaniline is not a documented precursor for Albendazole, exploring its potential synthetic utility serves as a valuable academic exercise in reaction planning and problem-solving. The structure presents unique challenges not encountered in the established route.

Structural Analysis and Key Challenges

The proposed starting material, 3,5-dichloro-4-thiocyanatoaniline, differs from the standard intermediate (2-nitro-4-thiocyanoaniline) in two critical ways:

-

Presence of an Amine: The amine is already present, meaning a nitro reduction step is not needed.

-

Dichlorination: Two chlorine atoms are present at the 3 and 5 positions. These electron-withdrawing groups significantly reduce the basicity and nucleophilicity of the aniline.[9] Furthermore, they present significant steric hindrance around the molecule.

The primary obstacle is the absence of a second nitrogen atom ortho to the existing aniline group, which is an absolute requirement for forming the benzimidazole ring via traditional condensation methods.[10] Therefore, a viable synthesis would first require the introduction of a functional group (like a nitro group) at the C2 position, which could then be converted to an amine.

A Proposed (Investigative) Synthesis Route

The following multi-step pathway is a theoretical projection of how one might attempt to convert 3,5-dichloro-4-thiocyanatoaniline into a dichlorinated Albendazole analog. This route is expected to have significant challenges with regioselectivity and yield.

Caption: A hypothetical, challenging route to a dichlorinated Albendazole analog.

Breakdown of Hypothetical Steps & Anticipated Difficulties:

-

N-Protection: The aniline must be protected (e.g., via acetylation) to prevent oxidation during nitration and to modulate its directing effect.

-

Nitration: This is the most problematic step. The acetylamino group is an ortho-, para-director. The para position is blocked. The two ortho positions (C2 and C6) are electronically and sterically hindered by the adjacent chlorine atoms. Achieving selective mono-nitration at the C2 position would be extremely difficult and likely result in a mixture of products with very low yield of the desired isomer.

-

S-Propylation: This step would proceed similarly to the established route, converting the thiocyanate to the propylthioether.

-

Reduction & Deprotection: The newly introduced nitro group would be reduced to an amine, followed by removal of the acetyl protecting group to generate the required, albeit heavily substituted, ortho-phenylenediamine.

-

Cyclization: The final cyclization would likely require harsh conditions due to the electronically deactivated and sterically hindered nature of the diamine intermediate. The resulting product would be a novel dichlorinated analog of Albendazole, not Albendazole itself.

Part 3: Comparative Analysis and Conclusion

| Feature | Established Industrial Route | Hypothetical Route from 3,5-Dichloro-4-thiocyanatoaniline |

| Starting Material | 2-Nitroaniline | 3,5-Dichloro-4-thiocyanatoaniline |

| Number of Core Steps | 4 | 6+ (including protection/deprotection) |

| Key Intermediate | 4-(Propylthio)benzene-1,2-diamine | 2-Amino-3,5-dichloro-4-(propylthio)aniline (theoretically) |

| Major Challenge | Process optimization and safety at scale. | Achieving regioselective nitration at a highly hindered position. |

| Economic Viability | High; optimized for cost and yield. | Extremely low; complex, low-yield steps make it commercially unfeasible. |

| Final Product | Albendazole | A novel, dichlorinated analog of Albendazole. |

Scientific Conclusion

The established synthesis of Albendazole from 2-nitroaniline is a highly refined and efficient industrial process.[2][5][7] It relies on a logical sequence of reactions that leverage fundamental principles of aromatic chemistry to construct the target molecule with high fidelity.

Conversely, the use of 3,5-dichloro-4-thiocyanatoaniline as a precursor for Albendazole is not a recognized or practical pathway. A theoretical exploration reveals significant and likely insurmountable hurdles, primarily concerning the introduction of a second amino group ortho to the first. The electronic deactivation and steric hindrance imposed by the dichloro substitution pattern would severely compromise reaction yields at multiple stages. While such an exercise can lead to a novel dichlorinated benzimidazole analog, it does not represent a viable route to Albendazole itself. For researchers in drug development, adherence to the established, well-documented synthetic pathways remains the most reliable and efficient approach.

References

-

An Overview on Albendazole: Anthelmintic Agent. (n.d.). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 19, 2026, from [Link]

-

Campos, R., et al. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615-4622. Retrieved January 19, 2026, from [Link]

-

A Process For Preparation Of Albendazole Intermediate. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]

-

A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 19, 2026, from [Link]

- Rane, R. A., et al. (2013). Process for preparation of albendazole. U.S. Patent Application No. 13/881,179.

-

Process for preparation of albendazole. (2013). PubChem. Retrieved January 19, 2026, from [Link]

- Novel preparation method of albendazole. (2018). Google Patents.

-

A PROCESS FOR PREPARATION OF ALBENDAZOLE. (2012). World Intellectual Property Organization. Retrieved January 19, 2026, from [Link]

-

ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2025). International Journal of Novel Research and Development. Retrieved January 19, 2026, from [Link]

-

Venkatraman, B. R. (2014). Synthesis, characterization and pharmacological studies of biologically active benzimidazole derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

-

process for preparation of albendazole. (2013). Justia Patents. Retrieved January 19, 2026, from [Link]

- A process for preparation of albendazole. (2013). Google Patents.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis, characterization and Density Functional Theory of novel one-pot thioalkylated benzimidazole-linked 4-substituted mercaptoimidazole molecular hybrids. (2020). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

- A preparing method of albendazole. (2016). Google Patents.

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Thiocyanatoaniline. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

New strategy for the synthesis of N-thiomethyl benzimidazoles. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. ijraset.com [ijraset.com]

- 2. US20130303782A1 - Process for preparation of albendazole - Google Patents [patents.google.com]

- 3. Process for preparation of albendazole - Patent US-2013303782-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. patents.justia.com [patents.justia.com]

- 6. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 7. ijisrt.com [ijisrt.com]

- 8. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Antimicrobial and Antifungal Potential of 3,5-Dichloro-4-thiocyanatoaniline

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Aryl thiocyanates represent a promising, yet underexplored, class of compounds with potential bioactivity. This technical guide focuses on 3,5-Dichloro-4-thiocyanatoaniline, a molecule combining the structural features of a halogenated aniline with a reactive thiocyanate moiety. While direct biological data on this specific compound is scarce, its structural components suggest significant potential as an antimicrobial and antifungal agent. This document serves as a comprehensive roadmap for the scientific community, providing a robust framework for its synthesis, characterization, and a complete methodological guide for the in-vitro evaluation of its efficacy. We will delve into the rationale behind proposed experimental designs, detail self-validating protocols for determining antimicrobial activity, and explore the putative mechanism of action. This guide is designed to empower researchers to systematically investigate 3,5-Dichloro-4-thiocyanatoaniline, transforming it from a chemical novelty into a well-characterized candidate for further drug development.

Introduction and Rationale

The Imperative for Novel Antimicrobial Agents

The proliferation of multidrug-resistant (MDR) pathogens poses a critical threat to global health. The pipeline for new antibiotics is insufficient to combat the rapid evolution of resistance, creating an urgent need for innovative compounds with novel mechanisms of action.

Chemical Scaffolds of Interest: Halogenated Anilines and Thiocyanates

Halogenated aromatic compounds are a cornerstone of medicinal chemistry. The inclusion of chlorine atoms on an aniline ring can significantly modulate lipophilicity, metabolic stability, and binding interactions, often enhancing biological activity.[1][2] Several dichloro-substituted compounds have demonstrated potent antimicrobial properties.[3]

The thiocyanate (-SCN) group is an intriguing functional moiety known for its role in innate immunity.[4][5] Endogenously, the thiocyanate ion is oxidized by peroxidases to generate hypothiocyanous acid (HOSCN), a potent and selective antimicrobial agent that targets microbial cells while being better tolerated by mammalian tissues compared to harsher oxidants like bleach.[6] Synthetic organic thiocyanates may mimic or leverage this activity, making them attractive candidates for antimicrobial drug discovery.[7][8]